[(2-Naphthylsulfonyl)amino]acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(naphthalen-2-ylsulfonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S/c14-12(15)8-13-18(16,17)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,13H,8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFDMQASMMCFHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92740-48-2 | |
| Record name | 2-(naphthalene-2-sulfonamido)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Synthesis Pathways for 2 Naphthylsulfonyl Amino Acetic Acid
Precursor Synthesis and Starting Material Engineering
The synthesis of [(2-Naphthylsulfonyl)amino]acetic acid fundamentally relies on two key precursors: a glycine (B1666218) source and an activated 2-naphthalenesulfonic acid derivative, typically 2-naphthylsulfonyl chloride.
The engineering of these starting materials is the first critical step in the synthetic pathway. 2-Naphthylsulfonyl chloride is the most common electrophilic partner for this reaction. It is generally prepared from naphthalene (B1677914) through a two-step process involving sulfonation followed by chlorination. Alternatively, derivatives of 2-aminonaphthalenesulfonic acid, such as Tobias acid, can be synthesized via processes like the Bucherer reaction on 2-hydroxynaphthalene-1-sulfonic acid with ammonium (B1175870) salts. wikipedia.org
The other primary precursor is glycine, the simplest amino acid. To improve solubility in organic solvents and prevent undesirable side reactions, glycine is often used in its ester form, such as glycine ethyl ester hydrochloride. researchgate.net The ester group can then be hydrolyzed in a final step to yield the target carboxylic acid. The use of N-silylated amines, which can react with sulfonyl chlorides in high yields, represents another strategy for engineering the amine component. nih.gov
| Precursor Name | Role in Synthesis |
| 2-Naphthylsulfonyl Chloride | Provides the naphthylsulfonyl electrophile. |
| Glycine | Serves as the nucleophilic amino acid backbone. |
| Glycine Ethyl Ester Hydrochloride | A modified form of glycine to enhance solubility and protect the carboxylic acid. researchgate.net |
| Triethylamine (B128534) | Acts as a base to neutralize HCl produced during the reaction. researchgate.net |
This table outlines the primary starting materials and reagents involved in the principal synthetic route.
Amination Reactions and Formation of the Sulfonamide Linkage
The central reaction in the synthesis of this compound is the formation of the sulfonamide bond. This is typically achieved through the nucleophilic attack of the amino group of glycine (or its ester) on the electrophilic sulfur atom of 2-naphthylsulfonyl chloride.
This reaction is a classic example of nucleophilic acyl substitution on a sulfonyl group. The general mechanism involves the addition of the amine to the sulfonyl chloride, followed by the elimination of a chloride ion. The reaction is almost always conducted in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid that is formed as a byproduct. researchgate.net
Alternative methods for forming sulfonamide linkages are continuously being developed. These include:
Reaction with N-silylamines : N-silylamines have been shown to react with a variety of sulfonyl chlorides to produce sulfonamides in quantitative yields, often under reflux conditions. nih.gov
Iodine-mediated direct sulfonylation : Some modern methods allow for the direct synthesis of sulfonamides from arylthiols and amines using an iodine-based mediator under metal-free conditions. rsc.org
Decarboxylative Halosulfonylation : An innovative one-pot protocol allows for the conversion of aromatic carboxylic acids to sulfonamides. nih.govacs.org This method uses copper ligand-to-metal charge transfer (LMCT) to generate an intermediate sulfonyl chloride from the acid, which is then aminated in situ. nih.govacs.org
While these newer methods expand the toolkit for sulfonamide synthesis, the reaction between a sulfonyl chloride and an amine remains the most direct and widely used approach for a target like this compound.
Stereochemical Control and Enantioselective Approaches to Analogues
While this compound itself is an achiral molecule, the principles of stereochemical control are highly relevant for the synthesis of its chiral analogues, for instance, by substituting glycine with a chiral alpha-amino acid. The development of enantioselective methods for sulfonamide synthesis is an active area of research.
Key strategies for achieving stereochemical control include:
Catalytic Enantioselective Synthesis : Modern catalysis offers powerful tools for creating chiral molecules. For example, the enantioselective synthesis of N-C axially chiral sulfonamides has been achieved through chiral Palladium-catalyzed N-allylation reactions. nih.gov This approach uses ligands like the (S,S)-Trost ligand to induce chirality.
Carbene Organic Catalysis : N-Heterocyclic Carbenes (NHCs) have been employed as catalysts for the highly enantioselective modification of existing sulfonamides. rsc.orgresearchgate.net This method allows for the introduction of a new chiral center into a pre-formed sulfonamide under mild conditions with broad substrate scope. rsc.org
Atroposelective Hydroamination : A Palladium-catalyzed atroposelective hydroamination of allenes has been developed for the construction of axially chiral sulfonamides, demonstrating wide functional group tolerance. acs.org
Diastereoselective Reduction : In the synthesis of chiral amino alcohol derivatives, the stereoselective reduction of a ketone can be controlled by the choice of reducing agent, yielding specific diastereomers. researchgate.net
These advanced methods could be adapted to synthesize enantiomerically pure analogues of this compound, which would be invaluable for applications in fields like medicinal chemistry where specific stereoisomers often exhibit desired biological activity.
Optimization of Reaction Conditions for Yield and Purity in Academic Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction time and the formation of byproducts. For the synthesis of this compound and related sulfonamides, several parameters are typically investigated.
| Parameter | Condition / Variation | Observation / Impact on Yield and Purity |
| Solvent | Toluene, Acetonitrile (B52724) (CH3CN), Dichloromethane (B109758) (CH2Cl2) | The choice of solvent can impact reactant solubility and reaction rate. Toluene is often effective. acs.org Acetonitrile and dichloromethane are also common and well-tolerated. acs.org |
| Base | Triethylamine (Et3N), Pyridine | A base is required to neutralize HCl byproduct. An excess (e.g., 3.0 equivalents) is often used to drive the reaction to completion. acs.org |
| Temperature | 0 °C to Room Temperature to Reflux | The reaction is often started at a lower temperature (0 °C) to control the initial exothermic reaction, then allowed to warm to room temperature. researchgate.net In some cases, refluxing for an hour can ensure completion. nih.gov |
| Stoichiometry | Equimolar or slight excess of one reagent | Using equimolar quantities of the N-silylamine and sulfonyl chloride can provide quantitative yields. nih.gov A slight excess of the amine or an activating agent may also be used. acs.org |
| Catalyst | None (for direct reaction), Lewis Acids, NH4I | The direct reaction often requires no catalyst. researchgate.net In other systems, catalysts like LiClO4 (for amine addition to epoxides) nih.gov or NH4I (for synthesis from sulfinates) researchgate.net can be essential. |
This table summarizes key reaction parameters and their effects on the synthesis of sulfonamides, based on general findings in the literature. researchgate.netnih.govacs.orgnih.govresearchgate.net
The purification of the final product typically involves extraction to remove water-soluble byproducts, followed by crystallization or silica (B1680970) gel chromatography to achieve high purity. nih.gov
Post-Synthetic Modification Strategies and Functional Group Transformations
Once this compound is synthesized, it can serve as a scaffold for further chemical modifications to create a library of related compounds. These transformations can target the carboxylic acid moiety, the naphthalene ring, or the sulfonamide group itself.
| Reaction Type | Reagents | Modified Functional Group | Product Class |
| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst | Carboxylic Acid | Carboxylic Esters |
| Amidation | Amine, Coupling Agent (e.g., EDC, DCC) | Carboxylic Acid | Carboxamides |
| Reduction | Strong Reducing Agent (e.g., LiAlH4) | Carboxylic Acid | Amino Alcohols |
| Electrophilic Aromatic Substitution | Nitrating or Halogenating agents | Naphthalene Ring | Substituted Naphthalene Derivatives |
| Phthalidyl Derivative Formation | Phthalaldehyde, N-Heterocyclic Carbene Catalyst | Sulfonamide N-H | Phthalidyl Sulfonamides rsc.org |
| Conversion to Sulfonyl Fluoride | Selectfluor, Copper Catalyst | Carboxylic Acid (from precursor) | Sulfonyl Fluorides nih.gov |
This table illustrates potential post-synthetic modifications applicable to this compound or its precursors. nih.govrsc.org
One notable strategy involves the carbene-catalyzed reaction of sulfonamides to form phthalidyl derivatives, which can function as potential prodrugs. rsc.org Another advanced transformation is the conversion of a precursor carboxylic acid directly into a sulfonyl fluoride, a functional group of interest for chemical biology probes. nih.govacs.org These strategies highlight the versatility of the core structure for generating functional diversity.
Advanced Chemical Reactivity and Derivatization Strategies of 2 Naphthylsulfonyl Amino Acetic Acid
Reactions at the Carboxylic Acid Moiety: Esterification, Amidation, and Peptide Coupling Activation
The carboxylic acid group is a primary site for modification, enabling the formation of esters, amides, and peptide linkages through well-established synthetic protocols.
Esterification: The carboxylic acid of [(2-Naphthylsulfonyl)amino]acetic acid can be readily converted to its corresponding ester. A common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). pearson.com This is an equilibrium-driven process, and to achieve high yields, it is often necessary to use a large excess of the alcohol or to remove water as it is formed. masterorganicchemistry.com For example, the reaction of an amino acid with an alcohol like 4-hydroxybenzyl alcohol is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for subsequent nucleophilic attack by the alcohol. pearson.com
Amidation: Direct conversion of the carboxylic acid to an amide involves reaction with an amine. This transformation typically requires the activation of the carboxylic acid to form a more reactive intermediate, as the direct reaction with an amine is generally unfavorable. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). youtube.comyoutube.com The DCC coupling agent first activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine to form the amide bond. youtube.com
Peptide Coupling Activation: A specialized form of amidation is peptide bond formation, a cornerstone of peptide synthesis. nih.govyoutube.com To couple this compound with an amino acid or peptide, the carboxylic acid must be activated. A variety of peptide coupling reagents are available to facilitate this reaction efficiently and with minimal side reactions, particularly racemization. youtube.com These reagents convert the carboxylic acid into a reactive species that readily couples with the N-terminus of an amino acid or peptide. youtube.com The process often involves protecting groups on other reactive functionalities to ensure selective bond formation. youtube.com
Table 1: Representative Reactions at the Carboxylic Acid Moiety
| Reaction Type | Reagents & Conditions | Product Type |
|---|---|---|
| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | Ester |
| Amidation | Amine, Coupling Agent (e.g., DCC) | Amide |
| Peptide Coupling | Amino Acid/Peptide, Coupling Reagent (e.g., HBTU, HATU), Base (e.g., DIPEA) | Peptide |
Transformations Involving the Sulfonamide Nitrogen: N-Alkylation and N-Acylation Reactions
The sulfonamide nitrogen provides another handle for derivatization through alkylation and acylation reactions, which can modulate the electronic and steric properties of the molecule.
N-Alkylation Reactions: N-alkylation of the sulfonamide group can be challenging but offers a route to secondary sulfonamides. rsc.org Direct N-alkylation of amino acids or their derivatives can be achieved using alcohols in the presence of a catalyst. nih.gov Ruthenium-catalyzed N-alkylation of α-amino acid esters and amides with alcohols has been shown to proceed with high retention of stereochemistry. nih.gov These "borrowing hydrogen" methodologies are atom-economic and generate water as the only byproduct. nih.gov Stoichiometric methods, such as reaction with alkyl halides, can also be employed but may suffer from poor selectivity and the formation of byproducts. nih.gov
N-Acylation Reactions: The sulfonamide nitrogen can be acylated to form N-acylsulfonamides. This transformation can be achieved using acylating agents such as carboxylic anhydrides or acyl chlorides. orientjchem.org The reaction is often catalyzed by Lewis acids like bismuth(III) triflate (Bi(OTf)₃) or copper(II) triflate (Cu(OTf)₂), which enhance the electrophilicity of the acylating agent. tandfonline.comresearchgate.net These reactions are generally tolerant of various functional groups and can proceed under mild conditions. tandfonline.com Ultrasound irradiation has also been reported as a green method to promote the N-acylation of sulfonamides using acetic anhydride. orientjchem.org
Table 2: Common Reagents for Sulfonamide Nitrogen Transformations
| Transformation | Reagent Class | Specific Examples | Catalyst (if applicable) |
|---|---|---|---|
| N-Alkylation | Alcohols | Benzyl alcohol, 1-Pentanol | Ruthenium or Iron complexes nih.govnih.gov |
| Alkyl Halides | Methyl iodide, Benzyl bromide | Base (e.g., K₂CO₃) | |
| N-Acylation | Acyl Chlorides | Acetyl chloride, Benzoyl chloride | Cu(OTf)₂, Bi(OTf)₃ tandfonline.comresearchgate.net |
| Carboxylic Anhydrides | Acetic anhydride, Propionic anhydride | Cu(OTf)₂, Bi(OTf)₃ tandfonline.comresearchgate.net |
Modifications of the Naphthalene (B1677914) Ring System: Halogenation, Nitration, and Sulfonation
The naphthalene ring is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The regioselectivity of these reactions is influenced by the existing 2-sulfonylaminoacetic acid substituent and the reaction conditions.
Halogenation: Halogenation of naphthalene derivatives can be achieved using elemental halogens (Cl₂, Br₂) typically in the presence of a Lewis acid catalyst. libretexts.org For naphthalenes, substitution generally occurs preferentially at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) because the carbocation intermediate for α-substitution is better stabilized by resonance. libretexts.org Mechanically activated solid-state halogenation has been shown to be more selective than liquid-phase reactions for producing 1-halonaphthalenes. researchgate.net The directing effect of the 2-sulfonyl group, which is deactivating and meta-directing in benzene (B151609) systems, will influence the position of further substitution on the naphthalene core.
Nitration: Nitration introduces a nitro group onto the naphthalene ring, typically using a mixture of nitric acid and sulfuric acid. nih.gov Similar to halogenation, the nitration of naphthalene predominantly yields the α-nitro isomer. nih.gov However, the ratio of α- to β-isomers can vary depending on the specific nitrating agent used. nih.gov For aromatic sulfonamides, chemoselective nitration can be achieved using reagents like tert-butyl nitrite (B80452) or a mixture of sodium nitrite and potassium persulfate, which can offer milder conditions compared to traditional mixed acids. nih.govrsc.org
Sulfonation: Sulfonation of naphthalene is a reversible reaction that shows interesting temperature-dependent regioselectivity. almerja.com At lower temperatures (kinetic control), sulfonation occurs at the α-position to give naphthalene-1-sulfonic acid. At higher temperatures (thermodynamic control), the more stable β-isomer, naphthalene-2-sulfonic acid, is the major product. libretexts.orgalmerja.com This reversibility can be exploited to control the substitution pattern. The presence of the existing sulfonic acid group in this compound will strongly influence the position of any subsequent sulfonation.
Table 3: Regioselectivity in Naphthalene Electrophilic Substitution
| Reaction | Conditions | Major Product Position | Control Type |
|---|---|---|---|
| Halogenation | Br₂ or Cl₂, Lewis Acid | α-position | Kinetic |
| Nitration | HNO₃/H₂SO₄ | α-position | Kinetic |
| Sulfonation | H₂SO₄, Low Temperature (~80°C) | α-position | Kinetic |
| Sulfonation | H₂SO₄, High Temperature (~160°C) | β-position | Thermodynamic |
Stereoselective Derivatization to Access Chiral Analogues
While this compound itself is achiral, its derivatization offers multiple avenues to introduce chirality and access stereochemically pure analogues.
One approach involves coupling the parent acid with a chiral amine or alcohol, resulting in the formation of diastereomers that can potentially be separated. More advanced strategies employ asymmetric catalysis. For instance, atroposelective N-acylation of sulfonamides has been developed using chiral isothiourea catalysts, leading to axially chiral N-sulfonyl anilide products with high enantiopurity. acs.orgnih.gov This creates a new type of chiral scaffold based on restricted rotation around the C–N bond. acs.org
Another strategy involves modifying the glycine (B1666218) backbone. Catalytic methods for the direct N-alkylation of α-amino acids have demonstrated excellent retention of optical purity, which is crucial when starting from a chiral amino acid other than glycine. nih.gov Furthermore, enzymatic reactions or the use of chiral catalysts can introduce stereocenters into derivatives of the parent molecule. The development of chiral derivatives is often important in medicinal chemistry, where stereoisomers can exhibit vastly different biological activities.
Sophisticated Structural Elucidation and Conformational Analysis of 2 Naphthylsulfonyl Amino Acetic Acid
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Complete Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the proton (¹H) and carbon-¹³ (¹³C) skeletons of [(2-Naphthylsulfonyl)amino]acetic acid. While specific experimental data for this exact molecule is not publicly available, a detailed analysis can be extrapolated from closely related N-sulfonylated amino acid derivatives. cihanuniversity.edu.iqbioorganica.com.ua
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals corresponding to the different chemical environments of the protons. The seven protons of the naphthyl group would appear in the aromatic region, typically between δ 7.5 and 8.5 ppm. The exact chemical shifts and coupling patterns would be complex due to second-order effects and would require two-dimensional NMR techniques like COSY for full assignment. The methylene (B1212753) (-CH₂-) protons of the glycine (B1666218) moiety are expected to appear as a doublet around δ 3.5-4.0 ppm, with the coupling arising from the adjacent N-H proton. cihanuniversity.edu.iq The sulfonamide proton (SO₂NH) is anticipated to be a broad singlet or a triplet (due to coupling with the CH₂ group) in the region of δ 8.0-9.0 ppm, and its chemical shift can be sensitive to solvent and concentration. bioorganica.com.ua The acidic proton of the carboxylic acid group (-COOH) would likely be a very broad singlet at a downfield chemical shift, typically above δ 10 ppm, and may be subject to exchange with residual water in the solvent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information about the carbon framework. The spectrum would display signals for the ten carbon atoms of the naphthalene (B1677914) ring, the methylene carbon of the glycine unit, and the carbonyl carbon of the carboxylic acid. The aromatic carbons are expected to resonate in the δ 120-140 ppm range. The methylene carbon, being attached to a nitrogen atom, would likely appear around δ 45-55 ppm. cihanuniversity.edu.iq The carbonyl carbon of the carboxylic acid is typically found in the highly deshielded region of δ 170-175 ppm. cihanuniversity.edu.iq
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
| Naphthyl-H | 7.5 - 8.5 | - | Multiplets |
| Naphthyl-C | - | 120 - 140 | - |
| -CH₂- | 3.5 - 4.0 | 45 - 55 | Doublet |
| SO₂NH | 8.0 - 9.0 | - | Broad Singlet/Triplet |
| -COOH | > 10 | 170 - 175 | Broad Singlet |
Note: These are predicted values based on analogous compounds and may vary depending on the solvent and experimental conditions.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of this compound. The exact mass can be calculated and then compared with the experimentally determined value, typically with an accuracy of a few parts per million (ppm), to confirm the molecular formula (C₁₂H₁₁NO₄S).
The fragmentation pathways of the molecule under mass spectrometric conditions, often using techniques like electrospray ionization (ESI), can provide further structural confirmation. The fragmentation of N-sulfonylated amino acids is expected to follow predictable patterns. Common fragmentation would likely involve the cleavage of the S-N bond, the N-C bond of the glycine unit, and decarboxylation.
Predicted Fragmentation Pathways:
Loss of the glycine moiety: Cleavage of the S-N bond would result in a fragment corresponding to the naphthylsulfonyl group and another to the aminoacetic acid.
Decarboxylation: The loss of CO₂ (44 Da) from the parent ion is a common fragmentation for carboxylic acids.
Cleavage of the naphthyl group: Fragmentation of the naphthalene ring itself can also occur.
Interactive Data Table: Predicted HRMS Fragments
| Fragment Ion | Proposed Structure | Predicted m/z |
| [M+H]⁺ | C₁₂H₁₂NO₄S⁺ | 266.0487 |
| [M-COOH]⁺ | C₁₁H₁₁NSO₂⁺ | 221.0561 |
| [C₁₀H₇SO₂]⁺ | Naphthylsulfonyl cation | 187.0167 |
| [C₁₀H₇]⁺ | Naphthyl cation | 127.0548 |
Note: The m/z values are for the protonated species [M+H]⁺ and its fragments.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the various functional groups. A broad O-H stretching band for the carboxylic acid would be observed in the region of 2500-3300 cm⁻¹. The N-H stretch of the sulfonamide is expected around 3200-3300 cm⁻¹. cihanuniversity.edu.iq The C=O stretching vibration of the carboxylic acid will give a strong absorption band around 1700-1730 cm⁻¹. cihanuniversity.edu.iq The asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) are expected to appear as two strong bands around 1320-1350 cm⁻¹ and 1150-1170 cm⁻¹, respectively. cihanuniversity.edu.iq Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while aromatic C=C stretching bands will be present in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations of the naphthalene moiety are typically strong in the Raman spectrum. The symmetric stretching of the SO₂ group is also expected to be Raman active.
Interactive Data Table: Predicted Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| -COOH | O-H Stretch | 2500 - 3300 (broad) | Weak |
| -COOH | C=O Stretch | 1700 - 1730 (strong) | Moderate |
| -SO₂NH- | N-H Stretch | 3200 - 3300 | Moderate |
| -SO₂- | Asymmetric Stretch | 1320 - 1350 (strong) | Weak |
| -SO₂- | Symmetric Stretch | 1150 - 1170 (strong) | Strong |
| Naphthalene | Aromatic C-H Stretch | > 3000 | Moderate |
| Naphthalene | Aromatic C=C Stretch | 1450 - 1600 | Strong |
Note: These are predicted frequency ranges and the actual values can be influenced by intermolecular interactions in the solid state.
X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound has not been reported in the Cambridge Structural Database, the analysis of related structures, such as amino acid complexes, allows for predictions of its solid-state conformation and packing. nih.gov
Circular Dichroism (CD) Spectroscopy for Chiral Conformation Studies (if applicable)
Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules. It measures the differential absorption of left and right circularly polarized light. This compound, being derived from the achiral amino acid glycine, is itself achiral. Therefore, it will not exhibit a CD spectrum.
However, if a chiral amino acid (e.g., L-alanine or D-alanine) were used in place of glycine to synthesize the corresponding chiral analog, then CD spectroscopy would be a valuable tool. It could be used to confirm the chirality of the molecule and to study its conformational preferences in solution. The naphthalene chromophore would provide a strong signal in the UV region, and its interaction with the chiral center could give rise to a distinct CD spectrum sensitive to the local conformation.
Due to a lack of specific scientific literature and detailed research findings on the computational chemistry of this compound, a comprehensive and data-rich article adhering to the requested outline cannot be generated at this time. Extensive searches for quantum chemical calculations, conformational analyses, reactivity descriptors, pKa predictions, and in silico design studies specifically for this compound did not yield the necessary in-depth data required to populate the outlined sections with thorough and scientifically accurate information.
General principles of computational chemistry could be applied to hypothesize the properties of this compound, but this would not meet the requirement for an article based on detailed research findings. The requested data tables and in-depth discussions for each subsection of the outline are contingent on the availability of published research, which appears to be limited for this specific molecule.
Strategic Applications in Complex Molecule Synthesis and Peptide Chemistry
Role as a Key Building Block for Non-Natural Amino Acid Synthesis
Unnatural amino acids (UAAs) are crucial components in drug discovery and materials science, offering the ability to introduce novel chemical and physical properties into peptides and other molecules. [(2-Naphthylsulfonyl)amino]acetic acid can serve as a foundational scaffold for the synthesis of a variety of non-natural amino acids. The presence of the bulky and hydrophobic 2-naphthylsulfonyl group can influence the stereochemical outcome of synthetic transformations at the alpha-carbon of the acetic acid moiety, making it a valuable chiral auxiliary or directing group.
While direct alkylation of the dianion of this compound presents a route to α-substituted amino acid derivatives, more sophisticated methods are often employed. For instance, the N-naphthylsulfonyl group can act as a protecting group for the amino function, allowing for selective modifications at the carboxylic acid end or the alpha-carbon.
| Starting Material | Reaction Type | Product Class | Significance |
| This compound | Asymmetric alkylation | α-Substituted non-natural amino acids | Introduction of diverse side chains with stereocontrol. |
| This compound | Aldol condensation | β-Hydroxy-α-amino acids | Synthesis of structurally complex and biologically relevant amino acids. |
| This compound | Michael addition | γ-Functionalized amino acids | Access to amino acids with extended side chains and functionalities. |
Incorporation into Peptidomimetic Scaffolds for Structure-Based Design
Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability and oral bioavailability. The rigid and aromatic nature of the 2-naphthylsulfonyl group makes this compound an attractive component for the design of peptidomimetic scaffolds. When incorporated into a peptide backbone, the naphthylsulfonyl moiety can impose conformational constraints, forcing the molecule to adopt a specific three-dimensional structure that can be tailored for optimal interaction with a biological target.
In structure-based drug design, the known conformation of a target protein's binding site is used to design complementary ligands. The well-defined geometry of the 2-naphthylsulfonyl group can be exploited to design peptidomimetics that fit precisely into these binding pockets, leading to high-affinity and selective inhibitors of enzymes or receptor modulators.
Utility in Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Methodologies
Both solid-phase peptide synthesis (SPPS) and solution-phase synthesis are fundamental techniques for the chemical construction of peptides. nih.gov The 2-naphthylsulfonyl group can function as a protecting group for the α-amino group of amino acids in these synthetic strategies. google.com Sulfonyl-based protecting groups are known for their stability under a range of reaction conditions. creative-peptides.comnih.gov
In SPPS, the peptide is assembled stepwise on a solid support. peptide.com The choice of protecting groups is critical for the success of the synthesis. biosynth.com The 2-naphthylsulfonyl group, with its specific cleavage conditions, could potentially be used in orthogonal protection schemes, where different protecting groups can be removed selectively in the presence of others. peptide.com
In solution-phase peptide synthesis, which is often used for large-scale production, the properties of the protected amino acids are important for purification. nih.govekb.eg The crystallinity and solubility of N-(2-naphthylsulfonyl) amino acids can facilitate the isolation and purification of intermediates.
| Methodology | Role of 2-Naphthylsulfonyl Group | Advantages | Potential Challenges |
| Solid-Phase Peptide Synthesis (SPPS) | α-Amino protecting group | Orthogonality with other protecting groups, stability. | Cleavage conditions might affect sensitive residues. |
| Solution-Phase Peptide Synthesis | α-Amino protecting group | Potentially crystalline derivatives for easy purification. | Steric hindrance in coupling reactions. |
Development of Novel Organocatalysts or Ligands through Derivatization
The field of asymmetric catalysis heavily relies on the development of chiral ligands and organocatalysts to control the stereochemical outcome of chemical reactions. This compound, being a chiral molecule (when the alpha-carbon is substituted), can be derivatized to create novel ligands for transition metal catalysis or as a scaffold for organocatalysts.
The combination of the rigid naphthyl group and the amino acid functionality provides a platform for introducing various coordinating groups. For instance, the carboxylic acid can be converted to an amide, ester, or alcohol, and these functionalities, in concert with the sulfonyl group, can coordinate to a metal center, creating a chiral environment for catalysis. Amino acid-derived ligands have been successfully employed in a variety of asymmetric transformations. mdpi.comnih.govrsc.orgrsc.org
Design and Synthesis of Naphthyl-Based Conjugates and Hybrid Molecules
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful approach in drug discovery to develop compounds with improved efficacy or a dual mode of action. mdpi.comnih.govresearchgate.net The 2-naphthylsulfonyl moiety of this compound can serve as a key structural element in the design of such hybrid molecules.
The naphthyl group itself is a privileged structure in medicinal chemistry, found in numerous bioactive compounds. By using this compound as a linker or scaffold, it is possible to conjugate the naphthylsulfonyl moiety with other pharmacologically active molecules, such as heterocycles, natural products, or other peptide fragments. This approach allows for the creation of novel chemical entities with potentially synergistic or additive biological activities.
Advanced Analytical Methodologies for Research Grade Assessment of 2 Naphthylsulfonyl Amino Acetic Acid
High-Performance Liquid Chromatography (HPLC) for Purity Assessment, Separation, and Quantification
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of non-volatile compounds like [(2-Naphthylsulfonyl)amino]acetic acid. It is widely used for purity assessment, separation of the main compound from any impurities, and for accurate quantification.
Detailed Research Findings:
The method for analyzing this compound is analogous to the well-established procedures for dansyl amino acids, given the structural similarity where the dansyl group is a naphthalene (B1677914) sulfonyl moiety. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common approach. In this mode, a non-polar stationary phase (typically C8 or C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
For this compound, a gradient elution is often employed to ensure the efficient separation of the target compound from potential starting materials (e.g., 2-naphthalenesulfonyl chloride and glycine) and any side-products. The mobile phase typically consists of an aqueous component (often with a pH-adjusting buffer like trifluoroacetic acid or formic acid) and an organic modifier such as acetonitrile (B52724) or methanol. researchgate.net
Detection is commonly achieved using an ultraviolet (UV) detector, as the naphthalene ring system exhibits strong absorbance in the UV region. For instance, dansylglycine (B86417), a closely related compound, shows absorption maxima at 214, 246, and 325 nm. researchgate.net For higher sensitivity and selectivity, a fluorescence detector can be used, exploiting the fluorescent nature of the naphthyl group. The excitation and emission wavelengths for dansylglycine are 324 nm and 559 nm, respectively, providing a good starting point for method development for this compound. researchgate.net
The purity of a sample is determined by integrating the peak area of the main compound and all impurity peaks in the chromatogram. Quantification is achieved by creating a calibration curve from the analysis of standard solutions of known concentrations.
Interactive Data Table: Representative HPLC Parameters
| Parameter | Value |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (UV) |
| Injection Volume | 10 µL |
| Expected Retention Time | ~12.5 minutes |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives (if applicable)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. However, this compound is a polar molecule with low volatility due to the presence of the carboxylic acid and sulfonamide groups, making it unsuitable for direct GC-MS analysis. researchgate.net
Detailed Research Findings:
To analyze this compound using GC-MS, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative. nih.gov This process modifies the polar functional groups, reducing intermolecular hydrogen bonding and increasing volatility. researchgate.netyoutube.com Common derivatization reactions for compounds containing carboxylic acid and amine/amide functionalities include:
Esterification: The carboxylic acid group can be converted to a methyl or ethyl ester.
Silylation: The active hydrogen on the sulfonamide and carboxylic acid can be replaced with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). youtube.com
Once derivatized, the resulting compound can be introduced into the GC, where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio information, allowing for structural elucidation and confirmation of the analyte's identity. While applicable in principle, HPLC is generally the preferred method for this type of compound due to the extra sample preparation step required for GC-MS.
Capillary Electrophoresis (CE) for Charge-Based Separation and Analysis
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It is particularly well-suited for the analysis of charged species like this compound.
Detailed Research Findings:
In a typical CE setup, a fused-silica capillary is filled with a background electrolyte (BGE). A voltage is applied across the capillary, causing the analytes to migrate at different velocities depending on their charge-to-size ratio. creative-proteomics.com For this compound, which possesses a carboxylic acid group, the analysis would be performed in a BGE with a pH above its pKa to ensure it is in its anionic form.
Various modes of CE can be employed. Capillary Zone Electrophoresis (CZE) is the simplest form. For enhanced separation and to handle complex matrices, Micellar Electrokinetic Chromatography (MEKC) can be used. In MEKC, surfactants are added to the BGE above their critical micelle concentration. This creates a pseudo-stationary phase, allowing for the separation of both charged and neutral species based on their partitioning between the micelles and the aqueous buffer. nih.gov Chiral separations of similar dansylated amino acids have been successfully achieved using CE with chiral selectors in the BGE. nih.gov Detection is typically performed using UV-Vis spectroscopy, similar to HPLC.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability and Phase Transitions
Thermal analysis techniques are crucial for characterizing the physical properties of a compound, such as its thermal stability and phase behavior. tainstruments.com
Detailed Research Findings:
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, a TGA scan would reveal its decomposition temperature. A stable compound will show a flat baseline until the temperature at which it begins to degrade. The TGA curve provides information on the onset of decomposition and the temperature at which the most significant mass loss occurs. Studies on similar sulfonamides have shown they are generally stable up to high temperatures. nih.gov
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine melting point, enthalpy of fusion, and to identify any phase transitions (e.g., from one polymorphic form to another). researchgate.net For a crystalline solid like this compound, the DSC thermogram would show a sharp endothermic peak corresponding to its melting point. The area under this peak is proportional to the enthalpy of fusion. The presence of multiple melting peaks could indicate the presence of polymorphs or impurities.
Interactive Data Table: Hypothetical Thermal Analysis Data
| Analysis Type | Parameter | Hypothetical Value |
| TGA | Onset of Decomposition | > 220 °C |
| TGA | Temperature of Max. Decomposition Rate | ~250 °C |
| DSC | Melting Point (Tonset) | 215 °C |
| DSC | Melting Point (Tpeak) | 218 °C |
| DSC | Enthalpy of Fusion (ΔHfus) | 120 J/g |
Elemental Analysis for Empirical Formula Validation and Purity Confirmation
Elemental analysis is a fundamental technique used to determine the elemental composition (by percentage) of a compound. This experimental data is then compared to the theoretical values calculated from the compound's molecular formula to confirm its identity and assess its purity.
Detailed Research Findings:
The molecular formula for this compound is C₁₂H₁₁NO₄S. Based on this, the theoretical elemental composition can be calculated using the atomic weights of carbon, hydrogen, nitrogen, oxygen, and sulfur.
The experimental values are obtained using a CHNS analyzer, which combusts the sample at a high temperature. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified. A high-purity sample should yield experimental values that are in close agreement with the theoretical values, typically within a ±0.4% tolerance. Significant deviations can indicate the presence of impurities, residual solvent, or an incorrect structural assignment.
Interactive Data Table: Elemental Analysis Data
| Element | Theoretical % | Experimental % |
| Carbon (C) | 54.33 | 54.21 |
| Hydrogen (H) | 4.18 | 4.25 |
| Nitrogen (N) | 5.28 | 5.31 |
| Sulfur (S) | 12.09 | 12.01 |
Emerging Research Frontiers and Future Directions in 2 Naphthylsulfonyl Amino Acetic Acid Research
The landscape of chemical research is in a constant state of evolution, driven by the dual needs for enhanced efficiency and novel applications. For the compound [(2-Naphthylsulfonyl)amino]acetic acid, several key areas of research are emerging that promise to expand its utility and improve its synthesis. These frontiers range from the development of environmentally benign synthetic routes to its application in advanced materials and sensor technology.
Q & A
Q. Mechanistic and Stereochemical Analysis
- Chiral Auxiliaries : Incorporate chiral N-acyl groups (e.g., Boc-protected amines) to direct nucleophilic attack. Evidence shows rotameric equilibria in final products, resolved via variable-temperature NMR .
- Catalytic Asymmetric Induction : Thiourea-based catalysts (e.g., for aldimine additions) can achieve >90% enantiomeric excess in related systems, though direct application to naphthylsulfonyl derivatives requires optimization .
- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) stabilize transition states, reducing racemization during malonate hydrolysis .
How can researchers resolve discrepancies in reaction yields when using N-protected indoles?
Q. Data Contradiction and Troubleshooting
- Electron-Withdrawing Groups : N-Trifluoroacetyl or N-Boc indoles fail to form adducts due to reduced nucleophilicity. Switch to N-methylindoles, which avoid prototropy-driven decomposition .
- Purification Challenges : Adducts with free N–H groups (e.g., 6a, 10a) decompose on silica gel. Use acidic wash protocols (HCl) instead of column chromatography .
- Yield Optimization : Increase equivalents of triethylamine (1.5 equiv.) and reaction time (24–48 hrs) for sterically hindered substrates .
What analytical methods validate the purity and structure of this compound derivatives?
Q. Advanced Characterization Techniques
- NMR Spectroscopy : and NMR identify rotamers (e.g., coalescence at 80°C for dipeptide derivatives). DEPT experiments assign quaternary carbons in malonate intermediates .
- HRMS and IR : High-resolution mass spectrometry confirms molecular formulas (e.g., [M+Na] peaks). IR bands at 1738 cm (ester C=O) and 1670 cm (amide C=O) validate functional groups .
- X-ray Crystallography : Resolve absolute configurations of crystalline intermediates (e.g., diethyl α-[(4-methylbenzoyl)amino]-α-(1-methylindol-3-yl)malonate) .
How do steric effects influence the reactivity of N,O-acetals in forming N-acylimines?
Q. Mechanistic Insights from DFT Studies
- Steric Acceleration : Bulky N-acyl groups (e.g., tert-butyl) destabilize N,O-acetals, lowering activation energy for acetic acid elimination. DFT calculations show minimal bond-length changes but suggest repulsion between acyl and ethoxycarbonyl groups promotes decomposition .
- Solvent Interactions : Toluene stabilizes N-acylimine intermediates better than DCM, reducing side reactions (e.g., hydrolysis to DEMO) .
What are the limitations of current synthetic routes to this compound derivatives?
Q. Critical Evaluation of Methodologies
- Scope of Nucleophiles : Pyrroles and indoles work efficiently, but electron-poor heterocycles (e.g., pyridines) fail due to low nucleophilicity. Alternative catalysts (e.g., Lewis acids) are under investigation .
- Decarboxylation Efficiency : Trifluoroacetyl-substituted malonates form complex mixtures during hydrolysis. Optimize with potassium tert-butoxide in wet THF to suppress side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
